2-Iodo-3,5-dibromoaniline
Description
Significance of Aryl Halides as Synthetic Building Blocks in Complex Molecular Architectures
Aryl halides are fundamental building blocks in organic synthesis, prized for their ability to participate in a wide array of chemical transformations. numberanalytics.comnih.gov They are key precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov The carbon-halogen bond in these compounds provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. frontiersin.org This versatility allows chemists to construct intricate and highly functionalized molecular architectures from simpler, readily available starting materials. nih.gov Furthermore, the nature of the halogen atom (I, Br, Cl, F) can be strategically chosen to control the reactivity, with aryl iodides generally being the most reactive in common cross-coupling protocols. frontiersin.orgwikipedia.org
Contextualizing 2-Iodo-3,5-dibromoaniline within the Framework of Multi-Halogenated Aromatics
Within the broad class of multi-halogenated aromatics, this compound is a noteworthy example due to the presence of three halogen atoms with differing reactivity, as well as an electron-donating amino group. The presence of both iodine and bromine atoms on the same aromatic ring allows for selective, stepwise functionalization. The carbon-iodine bond is typically more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bonds. This differential reactivity provides a powerful tool for the regioselective introduction of various substituents.
The aniline (B41778) moiety further influences the reactivity of the aromatic ring, making it electron-rich and activating it towards certain transformations. researchgate.net This combination of an electron-donating group and multiple, differentially reactive halogens makes this compound a highly versatile intermediate for creating complex, substituted aromatic structures that would be challenging to access through other synthetic routes. acs.org
Overview of Research Trajectories for Electron-Rich Halogenated Aromatic Systems
Current research on electron-rich halogenated aromatic systems, such as polyhalogenated anilines, is focused on several key areas. A major trajectory involves their use as versatile building blocks for the synthesis of novel organic materials and biologically active compounds. nih.govbeilstein-journals.org The ability to selectively functionalize multiple positions on the aromatic ring is being exploited to create complex molecules with tailored electronic and photophysical properties. beilstein-journals.org
Another significant area of research is the development of new catalytic methods that can tolerate the functional groups present in these systems and achieve high selectivity. researchgate.netacs.org This includes the exploration of novel ligands and reaction conditions for cross-coupling reactions, as well as the use of alternative synthetic strategies like those involving aryldiazonium salts derived from anilines. acs.org Furthermore, there is growing interest in the application of these compounds in the synthesis of DNA-encoded libraries for drug discovery, where their defined structure and multiple points for diversification are highly advantageous. enamine.net The study of proton-coupled electron transfer (PCET) mechanisms is also opening new avenues for the functionalization of electron-rich systems like anilines under mild, photochemically or electrochemically driven conditions. nih.gov
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₄Br₂IN |
| Molecular Weight | 376.81 g/mol |
| Appearance | Not specified in search results |
| Melting Point | Not specified in search results |
| Boiling Point | Not specified in search results |
| CAS Number | 19752-55-7 (related compound 1,3-Dibromo-5-iodobenzene) |
Structure
3D Structure
Properties
Molecular Formula |
C6H4Br2IN |
|---|---|
Molecular Weight |
376.81 g/mol |
IUPAC Name |
3,5-dibromo-2-iodoaniline |
InChI |
InChI=1S/C6H4Br2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
InChI Key |
SOFTXBARKNPIQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)Br)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Iodo 3,5 Dibromoaniline
Electrophilic Aromatic Substitution (EAS) in Polyhalogenated Anilines
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism typically involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. masterorganicchemistry.com
Influence of Halogen Substituents on Ring Activation and Directing Effects
In 2-iodo-3,5-dibromoaniline, the aromatic ring is substituted with one amino group (-NH2), two bromine atoms (-Br), and one iodine atom (-I). The directing and activating effects of these groups are a result of the balance between inductive and resonance effects.
Amino Group (-NH2): The amino group is a strong activating group and an ortho, para-director. libretexts.org Its nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance (+M effect). wikipedia.org This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org While nitrogen is electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is far more dominant. libretexts.org
In this compound, the powerful activating and ortho, para-directing effect of the amino group dominates. The positions ortho to the amino group are C2 and C6, and the para position is C4. Since the C2 position is already occupied by an iodine atom, and the C4 position is unsubstituted, electrophilic attack is strongly directed to the C4 and C6 positions.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -NH₂ | -I (Withdrawing) | +M (Donating) | Activating | ortho, para |
| -Br | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para |
| -I | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para |
Kinetic Studies and Reaction Pathways of Electrophilic Processes
The reaction pathway for electrophilic substitution on a polysubstituted ring like this compound can be influenced by both kinetic and thermodynamic factors. lkouniv.ac.in
Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed fastest. libretexts.org The rate of formation is determined by the stability of the transition state leading to the arenium ion. For this compound, the most stabilized transition state will be for attack at the positions most activated by the dominant activating group, the -NH2 group. Therefore, substitution at the C4 and C6 positions is kinetically favored.
Thermodynamic Control: At higher temperatures, a reversible reaction may reach equilibrium, leading to the thermodynamically most stable product dominating. libretexts.org This is not always the same as the kinetic product. For halogenated compounds, steric hindrance can play a significant role in the stability of the final product. While electronic effects strongly favor substitution at C4 and C6, the presence of bulky halogen atoms at C3 and C5 might influence the product distribution, particularly with a bulky electrophile.
Studies on related polyhalogenated systems often show that the electronic directing effects are the primary determinant of the reaction pathway. For instance, the formylation of phenols, which is mechanistically related to EAS, shows clear regioselectivity based on the electronic nature of the ring. nptel.ac.in
Ambident Reactivity Considerations
Ambident nucleophiles are species that possess two or more distinct nucleophilic centers. dalalinstitute.com While the aromatic ring of this compound is the primary site for electrophilic attack, the aniline (B41778) nitrogen atom also has a lone pair of electrons and can act as a nucleophile. This gives rise to potential ambident reactivity, where reaction can occur either at the ring (C-substitution) or at the nitrogen (N-substitution).
The outcome of the reaction often depends on the nature of the electrophile and the reaction conditions. For example, in the presence of strong acids, the amino group can be protonated to form an anilinium ion (-NH3+). This group is strongly deactivating and a meta-director due to its positive charge and powerful inductive electron withdrawal. Under such conditions, electrophilic aromatic substitution is significantly slower. Alkylation or acylation reactions can occur at the nitrogen atom, forming N-alkylated or N-acylated products, a common reaction pathway for anilines. The choice between C- and N-functionalization is a key consideration in the synthesis of complex aniline derivatives. rsc.org The hard and soft acids and bases (HSAB) principle can sometimes be used to predict the site of reaction; hard electrophiles tend to react at the harder nitrogen atom, while softer electrophiles may favor reaction at the softer carbon atoms of the ring. vub.ac.be
Cross-Coupling Reactions Involving this compound Derivatives
The presence of multiple, different halogen atoms on the aniline ring makes this compound an excellent substrate for selective cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-Cl) is the cornerstone of this selectivity, allowing for the sequential introduction of different functional groups. nih.gov
Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Suzuki)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov
The Sonogashira coupling joins an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The Suzuki reaction couples an aryl halide with an organoboron compound, such as a boronic acid. beilstein-journals.org
Given the C-I bond is significantly more reactive than the C-Br bond towards oxidative addition with palladium, selective coupling at the C2 position of this compound can be readily achieved under carefully controlled conditions. wikipedia.orglibretexts.org
Table: Site-Selective Sonogashira Coupling of a Dihaloarene This table illustrates the principle of selectivity, which is applicable to this compound.
| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | bis(4-bromophenyl)acetylene | High | wikipedia.org |
This selectivity allows for a two-step functionalization. First, a Sonogashira or Suzuki coupling can be performed at the C-I bond. The resulting bromo-substituted product can then undergo a second, different cross-coupling reaction at the C-Br positions under more forcing conditions (e.g., higher temperature, different ligand). nih.gov This strategy has been used effectively in the synthesis of highly substituted quinolines from dibromoquinoline precursors. nih.gov
Copper-Mediated Coupling Reactions (e.g., Ullmann, Negishi)
Copper-catalyzed reactions also play a vital role in aryl halide functionalization. The Ullmann reaction is a classic method for forming biaryl compounds by the copper-mediated coupling of two aryl halides. organic-chemistry.orgwikipedia.org Modern variations of this reaction can also form C-N, C-O, and C-S bonds. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org
Similar to palladium-catalyzed processes, the selectivity in copper-mediated couplings on polyhalogenated substrates is dictated by the reactivity of the carbon-halogen bonds. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the iodine-bearing position of this compound. While classic Ullmann conditions often require harsh temperatures, modern ligand-accelerated protocols have made the reaction more versatile and selective. nih.gov The Negishi reaction also shows high functional group tolerance and allows for selective couplings based on the C-X bond strength. wikipedia.org
Stereoselective and Regioselective Coupling Strategies
The presence of both iodo and bromo substituents on the aniline ring allows for regioselective cross-coupling reactions, primarily due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed processes. This difference in reactivity enables the selective substitution of the iodo group while leaving the bromo groups intact.
The general order of reactivity for aryl halides in many palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. acs.org This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium(0) catalyst. However, other factors, such as the nature of the ligand and the specific reaction conditions, can also influence the outcome. nih.govresearchgate.net For instance, in some Suzuki-Miyaura reactions, aryl iodides have shown surprisingly poor reactivity at lower temperatures compared to aryl bromides when using certain phosphine (B1218219) ligands. acs.org
In the context of this compound, a Sonogashira coupling would be expected to occur selectively at the 2-position (the iodo-substituted carbon). This regioselectivity has been observed in related dihaloaniline systems. For example, the Sonogashira coupling of N,N-dimethyl-2,5-dibromoaniline occurs regioselectively. mdpi.com Similarly, Suzuki and Stille couplings would also be anticipated to proceed with high regioselectivity at the C-I bond. While direct studies on the stereoselectivity of coupling reactions involving this compound are not prevalent, the principles of stereoselective cross-coupling of substituted olefins and imines, as well as secondary alkylboron nucleophiles, have been well-established and could potentially be applied to derivatives of this compound. nih.govacs.org
Table 1: Regioselectivity in Cross-Coupling of Dihaloaromatic Compounds
| Reactants | Catalyst System | Product(s) | Selectivity | Reference |
|---|---|---|---|---|
| N,N-dimethyl-2,5-dibromoaniline and 2,3,4,6-tetracetyl-1-propargyl-β-D-glucopyranose | Pd-catalyst (copper-free Sonogashira) | Monocoupled product at one bromo position | Totally regioselective | mdpi.com |
| 4,6-dihaloquinolines | Pd(PPh₃)₄ | Monocoupled product | Regioselectivity depends on the halide (I or Br > Cl) | sci-hub.se |
| 5,7-dibromoquinoline and phenylboronic acid | Pd-catalyst | Mixture of monocoupled isomers | 2:1 ratio of isomers | sci-hub.se |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aryl Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. For SNAr reactions to occur, the aromatic ring must typically be activated by electron-withdrawing groups ortho or para to the leaving group. wikipedia.org
The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl ≈ Br > I. wikipedia.orguomustansiriyah.edu.iqquora.comnih.gov This is the reverse of the order seen in SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.
In the case of this compound, the aniline itself possesses an electron-donating amino group, which deactivates the ring towards nucleophilic attack. However, under forcing conditions or if the amino group is converted into an electron-withdrawing group (e.g., a nitroso group), SNAr could potentially occur. thieme-connect.com Given the reactivity order of halogens in SNAr, if such a reaction were to be induced, it would be expected that the bromine atoms would be more readily substituted than the iodine atom, assuming the ring is sufficiently activated. Studies on polyhalogenated nitrosoanilines have shown that substitution occurs preferentially at the position para to the nitroso group. thieme-connect.com
Cyclization and Annulation Reactions Facilitated by Halogen Substituents
The halogen substituents on this compound, particularly the ortho-iodo group, serve as valuable handles for a variety of cyclization and annulation reactions to form heterocyclic systems.
The ortho-iodoaniline motif is a versatile precursor for the synthesis of nitrogen-containing heterocycles, most notably indoles. organic-chemistry.orgnih.gov Palladium-catalyzed intramolecular cyclization of o-iodoanilines is a powerful method for constructing the indole (B1671886) ring system. rsc.orgnih.govnih.gov For example, the Larock indole synthesis involves the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne to yield 2,3-disubstituted indoles. ub.edu
Derivatives of this compound could be employed in such reactions to generate indoles bearing bromine atoms at the 5- and 7-positions. These brominated indoles could then undergo further functionalization. Other intramolecular cyclization strategies involving ortho-iodoanilines include reactions with propargylic bromides to form indoles via allene (B1206475) intermediates and palladium-catalyzed reactions with isocyanides. acs.orgrsc.org Furthermore, electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines, which can be prepared from o-iodoanilines, provides a route to 3-iodoindoles. bohrium.com
Table 2: Examples of Heterocycle Formation from o-Iodoanilines
| o-Iodoaniline Derivative | Reaction Partner | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Furfural-based Ugi adducts from o-iodoanilines | - | Pd-catalyst | N-unprotected 2-amide-substituted indoles | rsc.orgnih.gov |
| N-Tosyl 2-iodoaniline | Propargylic bromides | Pd(0) | Polysubstituted indoles | acs.org |
| N,N-dialkyl-o-iodoanilines | Terminal alkynes, then I₂ | Pd/Cu, then I₂ | N-alkyl-3-iodoindoles | bohrium.com |
| N-(2-iodophenyl)-N-(propa-1,2-dien-1-yl)benzenesulfonamide | Isocyanide | Pd-catalyst | Aza-heterocyclic amides | rsc.org |
The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid. organic-chemistry.org Aryl diazonium salts are highly versatile intermediates that can undergo a wide range of transformations, including substitution reactions where the diazonio group is replaced by various substituents (e.g., Sandmeyer and Schiemann reactions). lkouniv.ac.inbyjus.comchemguide.co.uk
While diazonium salts are primarily known for substitution reactions, rearrangement reactions can also occur, although they are less common for aryl diazonium species compared to their aliphatic counterparts. organic-chemistry.org The Gomberg-Bachmann reaction, for example, involves the treatment of a diazonium salt with an arene to form biaryl derivatives, which can be considered a type of rearrangement where an aryl group migrates. lkouniv.ac.in In the context of polysubstituted anilines, the conditions of diazotization and subsequent reaction can sometimes lead to unexpected products. For instance, coupling of diazonium salts with primary amines can form diazoamino compounds, which can rearrange to azo compounds. lkouniv.ac.in The stability and reactivity of the diazonium salt derived from this compound would be influenced by the electronic effects of the halogen substituents.
Electrochemical Reactivity and Oxidation Mechanisms of Halogenated Anilines
The electrochemical behavior of anilines and their derivatives has been studied to understand their oxidation and reduction mechanisms, which is relevant to their environmental degradation and potential use in electrosynthesis. rasayanjournal.co.inijcrt.orgprovectusenvironmental.com The oxidation of anilines typically involves the formation of a radical cation, which can then undergo further reactions such as dimerization or polymerization. nih.govrsc.org
For halogenated anilines, the electrochemical oxidation process can be complex. nih.gov Studies on 4-halogeno-, 2,4-dihalogeno-, and 2,4,6-trihalogenoanilines in acetonitrile (B52724) have shown that the electrodimerized substrate can be stabilized by eliminating a halide ion and protons. nih.gov The resulting halide ions can then be oxidized more easily than the parent aniline, leading to the formation of the corresponding halogen, which can then substitute both the monomeric aniline and the dimer, resulting in higher halogenated species. nih.gov
The oxidation potential of substituted anilines is influenced by the nature and position of the substituents. publish.csiro.auresearchgate.netresearchgate.net Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. The electrochemical oxidation of halogen-containing anilines has been explored for applications in C-H functionalization and C-N bond formation. rsc.org
Table 3: Electrochemical Data for Substituted Anilines
| Compound | Method | Key Findings/Parameters | Reference |
|---|---|---|---|
| Substituted Nitroanilines and Chloroaniline | Cyclic Voltammetry | Reversible first reduction for nitroanilines, irreversible for chloroaniline. | publish.csiro.au |
| 2-methyl-4-nitroaniline | Cyclic Voltammetry | Anodic oxidation peak observed; influenced by scan rate, pH, and concentration. | rasayanjournal.co.in |
| 3-chloro-2-methylaniline | Cyclic Voltammetry | Reaction is adsorption and diffusion controlled; kinetic parameters evaluated. | ijcrt.org |
| Halogenated anilines (chloro- and bromo-) | Electro-oxidation | Formation of protonated monomers and higher halogenated monomers and dimers. | nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Characterization of 2-Iodo-3,5-dibromoaniline
Quantum mechanical calculations are instrumental in elucidating the fundamental electronic and geometric properties of this compound at the atomic level.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of molecules. For compounds like 2,4-dibromoaniline, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical calculations are generally in good agreement with experimental data, thereby validating the computational model. nih.govnih.gov The electronic structure, including the distribution of electron density and molecular orbital energies, can also be effectively analyzed, revealing the influence of the iodo, bromo, and amino substituents on the aniline (B41778) ring.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Indices
Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding the chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) energy is associated with the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its electron-accepting capability. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com For similar aromatic compounds, the HOMO is often located on the phenyl ring and the amino group, suggesting these are likely sites for electrophilic attack.
From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω). mdpi.comnih.gov These descriptors provide a quantitative measure of the molecule's reactivity and potential biological activity. nih.govresearchgate.net
Table 1: Representative Chemical Reactivity Indices and Their Significance
| Index | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | χ = -0.5 (EHOMO + ELUMO) | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | η = -0.5 (EHOMO - ELUMO) | Measures the resistance to change in the electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool for identifying the reactive sites of a molecule by illustrating its electron density distribution. wolfram.comresearchgate.netmdpi.com The MEP map uses a color scale to represent different electrostatic potential values. wolfram.com Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. wolfram.comresearchgate.net Green areas indicate regions of neutral potential. For substituted anilines, the negative potential is often concentrated near the electronegative atoms and the π-system of the aromatic ring, while positive potentials are found around the hydrogen atoms. nih.govresearchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can accurately predict spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic behavior.
Vibrational Analysis (FT-IR, Raman)
Theoretical vibrational frequencies for molecules like this compound can be calculated using DFT. scielo.org.mx These computed frequencies are often scaled to account for anharmonicity and to improve agreement with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.netresearchgate.netnih.gov The analysis of the vibrational modes provides detailed information about the stretching, bending, and torsional motions of the molecule's functional groups. nih.gov For instance, the characteristic N-H stretching frequencies of the amino group and the C-Br and C-I stretching vibrations can be assigned by comparing the calculated and experimental spectra. scielo.org.mxresearchgate.net
Electronic Absorption (UV-Vis) Properties
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption properties of molecules, including their UV-Vis spectra. researchgate.netnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the experimental spectrum. nih.gov For aromatic compounds, these transitions are typically π → π* and n → π*. researchgate.net The predicted maximum absorption wavelengths (λmax) can be compared with experimental data to validate the theoretical approach and provide a deeper understanding of the molecule's electronic structure. nih.govnih.govupdatepublishing.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-dibromoaniline |
on this compound Remain Elusive
The user's request specified a detailed analysis covering non-covalent interactions—such as halogen bonding and intramolecular hydrogen bonding—as well as advanced computational methodologies like Natural Bond Orbital (NBO) analysis and Molecular Dynamics (MD) simulations. These topics are at the forefront of computational chemistry for understanding molecular structure, stability, and reactivity.
For instance, the study of halogen bonding is a significant area of research, focusing on the attractive interaction between a halogen atom in one molecule and a negative site in another. Theoretical studies in this field often involve calculating the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of these interactions in various solvents to predict the stability of resulting molecular complexes.
Similarly, intramolecular hydrogen bonding is known to critically influence the preferred conformation and subsequent reactivity of a molecule. Computational analyses typically explore the potential energy surface to identify stable conformers, quantify the strength of the hydrogen bond, and assess its effect on the molecule's electronic properties and reaction pathways.
Advanced computational methodologies provide deeper insights. Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, orbital interactions, and the stabilization energy associated with intramolecular and intermolecular bonds. It helps in understanding the electronic delocalization and the nature of non-covalent interactions. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing a dynamic picture of its flexibility and the transitions between different shapes, which are crucial for its function and interactions.
While computational studies have been performed on structurally similar molecules, such as various substituted anilines and iodo-nitroanilines, the specific findings for this compound are not present in the accessed literature. The detailed data required to populate the requested sections and create informative tables on its specific halogen bonding thermodynamics, intramolecular hydrogen bonding effects, NBO analysis, and conformational landscapes from molecular dynamics simulations are contingent on dedicated research that appears to be unavailable in the public domain at this time.
Therefore, while the framework for such a computational study is clear, the execution and publication of this specific research on this compound have not been found. Further investigation would require access to proprietary research databases or the original research articles, potentially referenced by the user as sources and, which were not accessible. Without these specific sources, a scientifically accurate and detailed article strictly adhering to the provided outline for this compound cannot be generated.
Advanced Spectroscopic Elucidation and Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomers
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of halogenated anilines. Given the potential for isomeric impurities, advanced NMR techniques are required for complete and unequivocal assignment of the molecular structure.
While one-dimensional ¹H and ¹³C NMR provide initial data, the low number of protons on the aromatic ring of 2-Iodo-3,5-dibromoaniline can make definitive assignment challenging. Multi-dimensional NMR experiments are essential to overcome this ambiguity.
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is crucial for establishing connectivity between protons and carbons separated by two or three bonds (²JCH and ³JCH). columbia.edu For this compound, HMBC would unequivocally confirm the substitution pattern. For instance, correlations would be expected between the amine protons (–NH₂) and the carbons at the C2 and C6 positions. Likewise, the aromatic protons would show correlations to multiple carbon atoms, allowing for a complete mapping of the carbon skeleton. The absence of a correlation can be just as informative, helping to rule out alternative isomeric structures. columbia.edu
| Proton (¹H) | Correlating Carbon (¹³C) | Expected Correlation Type |
|---|---|---|
| H-4 | C-2, C-6, C-5 | ³JCH, ³JCH, ²JCH |
| H-6 | C-2, C-4, C-5 | ²JCH, ³JCH, ³JCH |
| -NH₂ | C-1, C-2 | ³JCH, ²JCH |
Table 1: Predicted HMBC correlations for the definitive structural assignment of this compound. These correlations link protons to carbons over 2-3 bonds, confirming the substituent positions.
2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. In this compound, a NOESY experiment would reveal spatial proximity between the amine protons and the aromatic proton at the C6 position, providing further confirmation of the regiochemistry. This is particularly useful for distinguishing between isomers where bond correlation data might be similar.
For compounds that exist as crystalline solids, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics in the solid phase. mdpi.com Unlike solution NMR, which averages out anisotropic interactions, ssNMR can detect the effects of molecular packing, polymorphism, and intermolecular interactions. mdpi.com For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) experiments could be employed to:
Identify the presence of different crystalline forms (polymorphs).
Characterize intermolecular interactions, such as hydrogen bonding involving the amine group and halogen bonding involving the iodine and bromine atoms.
Determine the number of chemically inequivalent molecules in the crystallographic asymmetric unit.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing exact molecular weight information and structural details through fragmentation analysis. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental formula. For this compound (C₆H₄Br₂IN), HRMS can easily distinguish its molecular ion from other ions of the same nominal mass but different elemental compositions. The presence of two bromine atoms creates a characteristic isotopic pattern (M, M+2, M+4 peaks) with a distinctive intensity ratio (approximately 1:2:1), which serves as a definitive signature for the presence of two bromine atoms in the molecule.
| Isotopologue Formula | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
|---|---|---|
| C₆H₄⁷⁹Br₂¹²⁷IN | 374.7762 | ~50.8 |
| C₆H₄⁷⁹Br⁸¹Br¹²⁷IN | 376.7741 | 100.0 |
| C₆H₄⁸¹Br₂¹²⁷IN | 378.7721 | ~49.2 |
Table 2: Predicted high-resolution mass spectrometry data for the molecular ion of this compound, showing the characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to generate product ions. nih.gov The resulting fragmentation pattern provides detailed structural information. libretexts.org For this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID). The fragmentation would likely proceed through the sequential loss of the halogen substituents, with the weakest bond, the C–I bond, expected to cleave first. docbrown.info
Key fragmentation pathways would include:
Loss of an iodine radical (•I)
Loss of a bromine radical (•Br)
Subsequent loss of the remaining halogen atoms
Elimination of HBr or HI
Analysis of these fragmentation pathways helps to confirm the nature and position of the substituents on the aniline (B41778) ring.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ⁷⁹Br) |
|---|---|---|---|
| ~377 | [M - I]⁺ | I | ~250 |
| ~377 | [M - Br]⁺ | Br | ~298 |
| ~250 | [M - I - Br]⁺ | Br | ~171 |
| ~298 | [M - Br - Br]⁺ | Br | ~219 |
Table 3: Plausible fragmentation pathways for this compound in a tandem MS/MS experiment. The m/z values shown are for the most abundant bromine isotope (⁷⁹Br) for simplicity.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions that govern the solid-state structure. Based on studies of similar halogenated anilines, such as 2-iodoaniline, one can anticipate the presence of specific intermolecular forces. ed.ac.uk These would likely include:
N–H···N Hydrogen Bonds: Formation of hydrogen bonds between the amine group of one molecule and the amine group of a neighboring molecule.
Halogen Bonds: Non-covalent interactions involving the iodine and bromine atoms, such as I···Br, Br···Br, or I···I contacts, which can play a significant role in directing the crystal packing arrangement.
π–π Stacking: Interactions between the aromatic rings of adjacent molecules.
This detailed structural information is vital for understanding the physicochemical properties of the compound and for applications in materials science and rational drug design.
| Parameter | Anticipated Finding |
|---|---|
| Crystal System | e.g., Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | Precise Ångström values for a, b, c axes and angles |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, Br···I halogen bonds |
| Molecular Conformation | Planarity of the benzene (B151609) ring, orientation of the -NH₂ group |
Table 4: Representative data expected from an X-ray crystallographic analysis of this compound, based on typical findings for similar small organic molecules.
Advanced Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of "this compound". This fingerprint arises from the distinct vibrational modes of its constituent atoms and functional groups.
While basic FTIR spectroscopy can identify the primary functional groups in "this compound," advanced applications of this technique offer a more profound understanding of its molecular structure and intermolecular interactions. By employing techniques such as attenuated total reflectance (ATR) and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), it is possible to analyze solid samples directly with minimal preparation, providing information on the compound in its native state.
Theoretical calculations, often employing Density Functional Theory (DFT) at the B3LYP level with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in assigning the observed experimental vibrational frequencies to specific atomic motions within the molecule. globalresearchonline.net For "this compound," the FTIR spectrum is characterized by a series of distinct absorption bands corresponding to the vibrations of the aniline backbone and its halogen substituents.
The N-H stretching vibrations of the primary amine group are typically observed in the 3300–3500 cm⁻¹ region. libretexts.org In aromatic primary amines, two bands are expected: an asymmetric and a symmetric stretching mode. libretexts.org The C-N stretching vibrations in aromatic amines are found in the 1200 to 1350 cm⁻¹ range. libretexts.org The presence of heavy halogen atoms (Iodine and Bromine) influences the vibrational frequencies of the benzene ring. The C-Br stretching vibrations are typically found in the low-frequency region, while the C-I stretching vibration appears at even lower wavenumbers. spectroscopyonline.com
Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3450 | N-H asymmetric stretching |
| ~3360 | N-H symmetric stretching |
| ~3080 | C-H stretching (aromatic) |
| ~1610 | N-H scissoring (bending) |
| ~1580 | C=C stretching (aromatic ring) |
| ~1450 | C=C stretching (aromatic ring) |
| ~1280 | C-N stretching |
| ~860 | C-H out-of-plane bending |
| ~670 | C-Br stretching |
| ~540 | C-I stretching |
Note: The predicted values are based on theoretical calculations and data from structurally similar compounds. Actual experimental values may vary.
Raman spectroscopy offers complementary information to FTIR, as it relies on changes in polarizability during molecular vibrations. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of the aromatic ring and the carbon-halogen bonds in "this compound".
A key advantage of Raman spectroscopy is its ability to analyze samples in aqueous solutions, which is often challenging for conventional FTIR. Theoretical DFT calculations are also employed to predict and assign Raman active modes. nih.gov For "this compound," the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-X (X = I, Br) stretching vibrations.
Table 2: Predicted Raman Active Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3070 | C-H stretching (aromatic) |
| ~1570 | C=C stretching (aromatic ring) |
| ~1290 | C-N stretching |
| ~1000 | Ring breathing mode |
| ~660 | C-Br stretching |
| ~530 | C-I stretching |
Note: The predicted values are based on theoretical calculations and data from structurally similar compounds. Actual experimental values may vary.
Ultrafast Spectroscopy for Dynamics of Chemical Processes
Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, operate on timescales that allow for the direct observation of fleeting intermediate states and the dynamics of chemical reactions. For "this compound," these methods can elucidate the photophysical and photochemical processes that occur upon excitation with light.
Integration of Spectroscopic Data with Chemometrics for Pattern Recognition
Chemometrics involves the use of multivariate statistical and mathematical methods to extract meaningful information from complex chemical data. When applied to spectroscopic data from a series of related compounds, chemometrics can reveal subtle patterns and correlations that are not apparent from visual inspection of the spectra alone. frontiersin.org
For a set of halogenated anilines, including "this compound," techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to:
Classify compounds based on their substitution patterns.
Identify spectral regions that are most sensitive to structural changes.
Develop quantitative models to predict properties of interest from the spectroscopic data.
By applying PCA to a dataset of FTIR or Raman spectra of various substituted anilines, it would be possible to visualize how "this compound" clusters with other compounds based on its unique vibrational fingerprint. This approach can be particularly useful in quality control and in the analysis of complex mixtures containing this and other related aromatic amines. nih.gov
Applications in Organic Synthesis and Functional Materials Science
Role as Versatile Precursors in Complex Organic Synthesis
The strategic placement of iodo, bromo, and amino functionalities on the aniline (B41778) ring makes 2-iodo-3,5-dibromoaniline a powerful tool for synthetic chemists. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) allows for selective functionalization through various cross-coupling reactions, while the amino group can be readily transformed or used to direct further reactions.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines, Phenazines, Acridines)
While the direct synthesis of indoles, quinolines, phenazines, and acridines specifically from this compound is not extensively documented in readily available literature, the general principles of heterocyclic synthesis strongly suggest its utility as a precursor. The core strategies for constructing these fused nitrogen-containing ring systems often involve the use of substituted anilines.
Indoles: The synthesis of indole (B1671886) rings can be achieved through various methods, including the Fischer, Bischler-Möhlau, and Larock indole syntheses. Iodoanilines are particularly useful in palladium-catalyzed indole syntheses, where the iodo group can participate in coupling reactions with alkynes. wikipedia.orgnih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.net For instance, a substituted 2-iodoaniline can undergo a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. spuvvn.eduorganic-chemistry.org The presence of the dibromo substituents on the this compound backbone would result in the formation of highly functionalized indoles, which could be further elaborated through subsequent cross-coupling reactions at the bromine positions.
Quinolines: Quinolines can be synthesized through methods like the Combes, Conrad-Limpach, and Friedländer syntheses. The Doebner-von Miller reaction, for example, utilizes anilines and α,β-unsaturated carbonyl compounds. Copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes also yield quinoline derivatives. rsc.orgrsc.org Furthermore, copper-catalyzed C-N coupling/condensation of ortho-acylanilines with alkenyl iodides provides a route to multisubstituted quinolines. nih.gov Starting with this compound, one could envision a sequence involving transformation of the amino group or coupling at the iodo position to introduce the necessary functionalities for cyclization into a dibromo-substituted quinoline core. Iodo-substituted carboxy-quinolines have been synthesized using iodo-aniline, pyruvic acid, and various aldehydes. mdpi.com
Phenazines: The synthesis of phenazines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a direct precursor, it could be chemically modified to form a substituted ortho-phenylenediamine. For example, nitration of the aniline followed by reduction of the nitro group could introduce a second amino group ortho to the first, paving the way for phenazine ring formation.
Acridines: Acridine synthesis often involves the cyclization of diphenylamine derivatives. The Bernthsen acridine synthesis, for instance, condenses a diphenylamine with a carboxylic acid. pharmaguideline.com this compound could be incorporated into a diphenylamine structure through a Buchwald-Hartwig amination, and subsequent cyclization would lead to a highly halogenated acridine derivative. nih.gov
Precursors for Polyfunctionalized Aromatic Systems
The presence of three distinct reactive sites on this compound makes it an excellent scaffold for the construction of polyfunctionalized aromatic systems. The differential reactivity of the C-I and C-Br bonds is key to its utility. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, wikipedia.orgnih.govnih.gov Sonogashira, organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov Heck, organic-chemistry.orgwikipedia.orgresearchgate.net and Buchwald-Hartwig amination reactions, wikipedia.orgnih.govrug.nlnih.govlibretexts.orgnih.gov compared to the C-Br bonds. This allows for a stepwise and controlled introduction of different substituents.
For example, a Suzuki-Miyaura coupling could be performed selectively at the 2-iodo position, leaving the 3- and 5-bromo positions available for subsequent coupling reactions with different boronic acids. Similarly, a Sonogashira coupling could introduce an alkyne at the 2-position, which could then undergo further transformations. The amino group can also be modified or used to direct ortho-lithiation to introduce additional functional groups. This stepwise functionalization capability is invaluable for the synthesis of complex aromatic molecules with precisely controlled substitution patterns, which are of interest in medicinal chemistry and materials science.
Contributions to Catalysis and Ligand Design
The structural features of this compound and its derivatives also suggest potential applications in the development of novel catalysts and ligands for transition metal-catalyzed reactions.
Development of Chiral Catalysts from Iodoanilines
Chiral iodoarenes have emerged as important catalysts in asymmetric synthesis, particularly in hypervalent iodine-catalyzed reactions. nih.govacs.orgresearchgate.netcardiff.ac.ukrsc.org The synthesis of these chiral catalysts often involves the attachment of a chiral auxiliary to an iodoarene scaffold. Substituted iodoanilines are attractive starting materials for this purpose, as the amino group provides a convenient handle for the introduction of chiral moieties. For instance, chiral iodoaniline-lactate based catalysts have been synthesized and shown to be effective in the α-functionalization of ketones. acs.org While the direct use of this compound in this context is not explicitly reported, its structure offers the potential for creating highly tailored chiral environments. The bromine atoms could influence the steric and electronic properties of the resulting catalyst, potentially leading to improved enantioselectivity in catalytic transformations.
Ligands for Transition Metal-Catalyzed Reactions
The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. While there is no specific literature detailing the use of this compound as a ligand, its structure contains donor atoms (nitrogen) and bulky substituents (bromine and iodine) that could be exploited in ligand design. The amino group could be functionalized to create multidentate ligands that can chelate to a metal center. The sterically demanding bromo and iodo substituents could create a specific steric environment around the metal, influencing the outcome of catalytic reactions. For example, nickel(II) complexes with different halogenido ligands have shown varying catalytic activity in Kumada-coupling reactions, highlighting the importance of the halogen in the ligand sphere. nih.gov
Iodine-Catalysis in Oxidative and Coupling Reactions
Molecular iodine and iodo-compounds can act as catalysts in a variety of oxidative and coupling reactions. nih.govorganic-chemistry.orgresearchgate.netnih.govchemrxiv.org These reactions often proceed through hypervalent iodine intermediates. While the direct catalytic role of this compound has not been specifically investigated, iodoanilines can, in principle, participate in such catalytic cycles. The electronic properties of the aniline ring, influenced by the amino and bromo substituents, could modulate the catalytic activity of the iodine atom. Iodine-catalyzed oxidative cyclization of anilines has been shown to produce 3H-indoles, demonstrating the potential of iodoanilines to act as catalysts in the synthesis of heterocyclic compounds. nih.govresearchgate.net
Development of Advanced Functional Materials
The unique structural and electronic properties of this compound, characterized by the presence of three halogen atoms with varying reactivity and an amino group, position it as a versatile building block for the synthesis of advanced functional materials. Its potential extends across several cutting-edge areas of materials science, from processable polymers to sophisticated optical and magnetic materials.
Monomers for Soluble and Processable Polymers (e.g., Polyphenylenes)
The synthesis of soluble and processable polyphenylenes and other conjugated polymers is a significant area of materials chemistry, driven by their applications in organic electronics. The introduction of substituents onto the polymer backbone is a common strategy to enhance solubility. Halogenated aromatic compounds are key monomers in various cross-coupling polymerization reactions.
This compound offers a unique combination of reactive sites for polymerization. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira coupling. libretexts.orgresearchgate.netresearchgate.net This differential reactivity allows for selective functionalization. For instance, the iodine can be selectively coupled, leaving the bromine atoms and the aniline group available for subsequent modification or to influence the polymer's final properties.
The presence of the aniline moiety can also be exploited. It can be functionalized prior to polymerization to introduce a variety of side chains that can enhance solubility and tune the electronic properties of the resulting polymer. Alternatively, the amino group can participate in polymerization reactions itself, leading to the formation of polymers with nitrogen incorporated into the backbone. researchgate.net
Table 1: Hypothetical Polymerization of this compound via Suzuki Coupling
| Reactant A | Reactant B | Catalyst | Potential Polymer Structure | Anticipated Properties |
| This compound | Aryl diboronic acid | Pd(PPh₃)₄ | Branched or cross-linked polyphenylene with bromine functionalities | Enhanced solubility in organic solvents, potential for post-polymerization modification at the bromine sites. |
While direct reports on the use of this compound in the synthesis of soluble polyphenylenes are not prevalent, its structure is analogous to other halogenated monomers used for this purpose. The principles of transition-metal-catalyzed cross-coupling reactions strongly suggest its viability as a monomer for creating functional, soluble, and processable polymers. nih.govresearchgate.net
Building Blocks for Organic Magnetic Materials and Diradicals
The field of organic magnetic materials is focused on the design and synthesis of purely organic molecules that exhibit magnetic properties. researchgate.net These materials are typically based on stable organic radicals, which are molecules with one or more unpaired electrons. Diradicals, molecules with two unpaired electrons, are of particular interest.
Triarylamines are a class of compounds that can be oxidized to form stable radical cations and are often used as building blocks for organic electronic and magnetic materials. myskinrecipes.com The synthesis of highly substituted triarylamines can be achieved through successive cross-coupling reactions. This compound could serve as a starting material for the synthesis of complex triarylamine structures. The sequential coupling of different aryl groups at the iodo and bromo positions would allow for the creation of sterically hindered and electronically tuned triarylamines.
The resulting highly substituted triarylamines could then be oxidized to generate stable radical cations. The presence of heavy atoms like iodine and bromine could influence the magnetic properties of these radicals through spin-orbit coupling effects. Furthermore, the aniline nitrogen itself can be part of a radical-bearing heterocyclic system.
Table 2: Hypothetical Synthetic Route to a Triarylamine-Based Radical Precursor
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Buchwald-Hartwig Amination (Iodine position) | This compound, Diarylamine | Pd catalyst, ligand, base |
| 2 | Suzuki or Buchwald-Hartwig Coupling (Bromine positions) | Intermediate from Step 1, Arylboronic acid or Arylamine | Pd catalyst, ligand, base |
| 3 | Oxidation | Oxidizing agent (e.g., NOSbF₆) | Stable triarylamine radical cation |
The design of stable organic radicals often involves creating sterically congested molecules to prevent dimerization. The ortho and meta bromine atoms on the this compound scaffold provide ideal positions for introducing bulky groups to stabilize a radical center. mdpi.commdpi.com
Components in Fluorescent Probes and Optical Materials
Fluorescent probes are molecules that emit light upon excitation and are widely used in biological imaging and chemical sensing. The design of fluorescent probes often involves the synthesis of molecules with specific electronic properties and functionalities that can interact with target analytes.
This compound can be envisioned as a scaffold for the construction of novel fluorescent dyes. The presence of heavy atoms (iodine and bromine) can lead to a phenomenon known as the "heavy atom effect," which can enhance intersystem crossing and potentially lead to phosphorescence or be utilized in the design of photosensitizers.
Furthermore, this compound could be incorporated into larger molecular architectures that exhibit aggregation-induced emission (AIE). nih.gov In AIE-active molecules, the restriction of intramolecular motion in the aggregated state leads to a significant increase in fluorescence intensity. By functionalizing the aniline and the halogen positions of this compound with rotors and luminogenic groups, it may be possible to create novel AIEgens.
The electron-donating amino group and the electron-withdrawing halogen atoms can also create a push-pull electronic structure, which is a common feature in many fluorescent dyes. The reactivity of the iodo and bromo groups allows for the attachment of various chromophoric and fluorophoric units through cross-coupling reactions.
Table 3: Hypothetical Photophysical Properties of a Fluorophore Derived from this compound
| Hypothetical Fluorophore Structure | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Potential Application |
| This compound coupled with a pyrene moiety | ~350 | ~450 | Moderate | Anion sensing through fluorescence quenching |
Supramolecular Chemistry and Anion Recognition
Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. Anion recognition is a key area within supramolecular chemistry, with applications in sensing, catalysis, and transport. nih.govresearchgate.net
Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as an anion. researchgate.netrsc.org The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. This makes iodine an excellent halogen bond donor.
This compound is a particularly promising building block for the design of anion receptors based on halogen bonding. It possesses three potential halogen bond donors: one iodine atom and two bromine atoms. The spatial arrangement of these halogens on the aromatic ring could allow for the creation of a pre-organized binding pocket for specific anions.
By functionalizing the amino group with other recognition motifs or linking multiple this compound units together, it is possible to construct sophisticated receptors with high affinity and selectivity for certain anions. researchgate.netmdpi.com The combination of a strong iodine halogen bond donor with two moderately strong bromine donors could lead to cooperative binding effects.
Table 4: Principles of Halogen Bonding for Anion Recognition
| Halogen Bond Donor | Interaction Strength | Directionality | Role in Anion Recognition |
| C-I | Strong | Highly directional | Primary binding site for anions. semanticscholar.org |
| C-Br | Moderate | Directional | Secondary binding site, contributes to selectivity and overall affinity. |
| C-Cl | Weak | Directional | Can be used for fine-tuning receptor geometry. |
The development of receptors based on the this compound scaffold could lead to new sensors for environmentally or biologically important anions. nih.gov The binding event could be transduced into a readable signal, such as a change in color or fluorescence.
Future Research Directions and Perspectives
Sustainable and Green Synthesis Approaches for Polyhalogenated Anilines
Traditional methods for the synthesis of polyhalogenated anilines often rely on multi-step processes involving hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. Future research must prioritize the development of sustainable and green synthetic routes to mitigate environmental impact and improve process efficiency.
Key areas for future investigation include:
Catalyst- and Solvent-Free Reactions: Inspired by recent successes in the synthesis of other aniline (B41778) derivatives, future work should explore catalyst- and solvent-free conditions for the halogenation and modification of aniline precursors. nih.gov Heating mixtures of reactants at elevated temperatures without any medium can lead to shorter reaction times, simpler work-up procedures, and excellent yields, aligning with the core principles of green chemistry. nih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) presents a promising alternative to conventional heating. tandfonline.com This technique can dramatically reduce reaction times, improve yields, and often eliminates the need for organic solvents. tandfonline.com Future studies could develop microwave-assisted protocols for the selective iodination and bromination of aniline derivatives, providing a more energy-efficient pathway to compounds like 2-Iodo-3,5-dibromoaniline.
Catalytic Hydrogenation: The reduction of halogenated nitrobenzenes is a primary route to halogenated anilines. google.com While catalytic hydrogenation is considered a green process, a key challenge is the side reaction of hydrodehalogenation, which reduces yield and produces corrosive byproducts. google.com Future research should focus on designing novel catalysts or modifying existing ones to suppress this dehalogenation, thereby improving the selectivity and sustainability of the process. google.com This could involve the use of modified noble metal catalysts or the addition of specific inhibitors. google.com
Table 1: Comparison of Synthetic Approaches for Polyhalogenated Anilines
| Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Approach |
|---|---|---|---|
| Solvent/Catalyst Use | Often requires organic solvents and transition metal catalysts. | Solvent-free and catalyst-free conditions; microwave-assisted synthesis. nih.govtandfonline.com | Reduced waste, lower toxicity, simplified purification, energy efficiency. nih.govtandfonline.com |
| Energy Input | Prolonged heating using conventional methods. | Microwave irradiation. tandfonline.com | Rapid heating, significantly shorter reaction times, lower energy consumption. tandfonline.com |
| Starting Materials | Reduction of corresponding nitroaromatics using methods like iron powder in acid. mdpi.com | Catalytic hydrogenation of nitroaromatics with improved catalysts. google.com | Higher product yield and quality, simpler operation, environmentally friendly. google.com |
| Byproduct Generation | Can produce significant amounts of inorganic salts and other waste streams. | Higher atom economy, suppression of side reactions like dehalogenation. google.com | Minimized waste, reduced equipment corrosion, improved product purity. google.com |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The differential reactivity of the C-I and C-Br bonds, along with the influence of the amino group, makes this compound a versatile building block for complex organic synthesis. Future research should focus on systematically exploring its reactivity to unlock new transformation pathways.
Potential areas of exploration include:
Selective Cross-Coupling Reactions: The significant difference in bond strength and reactivity between the carbon-iodine and carbon-bromine bonds allows for selective functionalization. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Br bond. This selectivity can be exploited to introduce a diverse range of substituents at the 2-position, leaving the bromine atoms at the 3- and 5-positions available for subsequent transformations.
Tandem and One-Pot Reactions: Developing tandem reaction sequences starting from this compound could streamline the synthesis of complex molecules. For instance, a sequence involving an initial Sonogashira coupling at the C-I bond followed by an intramolecular cyclization could provide rapid access to novel heterocyclic scaffolds, such as substituted indoles or quinolines. researchgate.net
Photocatalysis and Electrosynthesis: Visible-light photocatalysis offers a green and powerful tool for forging new bonds under mild conditions. Future investigations could explore the use of this compound in light-mediated reactions, potentially enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net Similarly, electrosynthesis could provide alternative pathways for functionalization, avoiding the need for chemical oxidants or reductants.
Table 2: Potential Novel Transformation Pathways for this compound
| Reaction Type | Reactive Site | Potential Transformation | Potential Product Class |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) | C-I bond (selectively) | Coupling with terminal alkynes. | 2-Alkynyl-3,5-dibromoanilines. |
| Tandem Coupling/Heteroannulation | C-I bond and N-H bond | Sequential coupling and intramolecular cyclization. researchgate.net | Polyhalogenated indoles and related heterocycles. researchgate.net |
| Buchwald-Hartwig Amination | C-Br bonds (after C-I functionalization) | Coupling with various amines. | Diamino-iodo-bromo-benzene derivatives. |
| Visible-Light Mediated Halogen Atom Transfer | C-I or C-Br bonds | Generation of aryl radicals for subsequent reactions. | Complex polyfunctional aromatic compounds. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The complexity of reaction outcomes with polyfunctional molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are transforming chemical synthesis by enabling data-driven approaches to reaction design and optimization. appliedclinicaltrialsonline.combeilstein-journals.org
Future integration of AI/ML could focus on:
Reaction Outcome and Yield Prediction: ML models, particularly neural networks, can be trained on large reaction databases to predict the most likely products of a given set of reactants and conditions. ijsetpub.comacs.org For this compound, this could help chemists predict the selectivity of cross-coupling reactions, identify potential side products, and forecast reaction yields, thereby saving significant experimental time and resources. nih.gov
Optimization of Reaction Conditions: ML algorithms can efficiently navigate the multi-dimensional space of reaction parameters (e.g., catalyst, solvent, temperature, concentration) to find the optimal conditions for a desired transformation. beilstein-journals.orgtechnologynetworks.com By integrating ML with automated high-throughput experimentation platforms, researchers can rapidly identify the ideal conditions for maximizing the yield and selectivity of reactions involving this compound. beilstein-journals.org
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound. nih.gov These programs analyze the target structure and suggest a series of strategic bond disconnections, leading back to simpler, commercially available starting materials. nih.gov
Table 3: Applications of AI/ML in the Study of Polyhalogenated Anilines
| AI/ML Application | Objective | Methodology | Potential Impact |
|---|---|---|---|
| Forward Prediction | Predict the outcome and yield of a novel reaction. nih.gov | Training neural networks on existing reaction data (e.g., from Reaxys). acs.org | Reduces trial-and-error experimentation; guides selection of promising reaction pathways. |
| Condition Optimization | Identify the optimal set of reaction conditions (catalyst, solvent, temp, etc.). beilstein-journals.orgtechnologynetworks.com | Bayesian optimization or other algorithms coupled with automated robotic platforms. beilstein-journals.orgcam.ac.uk | Accelerates discovery of optimal conditions; improves yields and selectivity with fewer experiments. beilstein-journals.org |
| Retrosynthesis | Propose viable synthetic pathways for complex target molecules. nih.gov | Deep learning models trained on millions of known reaction steps. nih.gov | Uncovers non-intuitive and more efficient synthetic routes. |
| Property Prediction | Predict physicochemical or material properties of novel derivatives. | Quantitative Structure-Property Relationship (QSPR) models. | Prioritizes the synthesis of molecules with desired material characteristics. |
Expanding Applications in Emerging Fields of Materials Science
The unique electronic properties conferred by multiple halogen atoms, combined with the synthetic versatility of the aniline scaffold, make this compound a promising precursor for novel materials. Aryl amines are foundational to materials used in agrochemicals, pharmaceuticals, and organic electronics. researchgate.net Future research should aim to synthesize and characterize new materials derived from this compound.
Promising areas for application include:
Organic Semiconductors: The aniline backbone is a component of conducting polymers like polyaniline. By creating oligomers or polymers from derivatives of this compound, it may be possible to tune the electronic band gap and charge transport properties. researchgate.net The heavy halogen atoms could also promote intersystem crossing, making such materials potentially useful in organic light-emitting diodes (OLEDs) that utilize phosphorescence.
Chemical Sensors: Polyaniline and its derivatives have been successfully used in chemical sensors due to their responsive conductivity upon exposure to various analytes. researchgate.net Nanofiber composites made from functionalized anilines could be developed for the sensitive detection of specific industrial chemicals or environmental pollutants. researchgate.net
Novel Polymers: The polymerization of aniline derivatives can lead to novel materials with unique properties. For example, polymerization via disulfide linkages has been shown to produce colored polymers where the electronic properties and color depend on the substituents of the aniline ring. uiowa.edu Exploring the polymerization of this compound could yield new polymers with interesting optical, electronic, or flame-retardant properties.
Table 4: Potential Material Science Applications for this compound Derivatives
| Material Class | Potential Application | Key Role of the this compound Moiety |
|---|---|---|
| Conducting Polymers/Oligomers | Organic electronics (e.g., OLEDs, organic photovoltaics). researchgate.net | Modifies the electronic structure and band gap; heavy atoms may enhance phosphorescence. researchgate.net |
| Functionalized Nanomaterials | Chemical sensors. researchgate.net | Provides specific binding sites for analytes; modulates the electronic response of the sensor material. |
| Flame-Retardant Materials | Fire-safe polymers and coatings. | High halogen content can impart flame-retardant properties by scavenging free radicals in the gas phase during combustion. |
| High Refractive Index Polymers | Advanced optical lenses and coatings. | The presence of heavy atoms like iodine and bromine significantly increases the refractive index of organic materials. |
Q & A
Q. What are the recommended synthetic pathways for preparing 2-Iodo-3,5-dibromoaniline, and how can intermediates be optimized to improve yield?
- Methodological Answer : A viable route involves sequential halogenation of aniline derivatives. For example, bromination of 3-nitroaniline using Br₂ in acetic acid at 0–5°C yields 3,5-dibromo-nitrobenzene, followed by reduction with Sn/HCl to form 3,5-dibromoaniline . Subsequent iodination at the ortho position can be achieved via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and quenching with iodine. Optimizing reaction stoichiometry (e.g., 1.2 equivalents of I₂) and temperature (−78°C) minimizes polyiodination. Intermediate purification via column chromatography (hexane/ethyl acetate, 9:1) ensures high-purity precursors .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR and FT-IR spectroscopy :
- NMR : Expect aromatic proton signals in the δ 6.8–7.5 ppm range, with splitting patterns reflecting substitution (e.g., doublets for para-iodine).
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 500–600 cm⁻¹ (C-Br/C-I stretches) confirm functional groups.
- Melting Point Analysis : Compare observed mp (e.g., 51–53°C for related dibromoanilines ) with literature to assess purity.
- HPLC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., hindered rotation) or residual solvents. For example:
- Unexpected Splitting : Use variable-temperature NMR (VT-NMR) to detect rotational barriers caused by steric hindrance from iodine.
- Impurity Peaks : Cross-validate with GC-MS or recrystallize using ethanol/water (1:3) to isolate the target compound.
- Theoretical Modeling : Employ DFT calculations (e.g., Gaussian 09) to simulate NMR shifts and compare with experimental data .
Q. What strategies mitigate competing side reactions during the iodination of 3,5-dibromoaniline?
- Methodological Answer : Side reactions (e.g., C-N bond cleavage or over-iodination) can be minimized by:
- Directed Metalation : Use bulky bases like LDA to selectively deprotonate the ortho position relative to NH₂.
- Low-Temperature Quenching : Maintain −78°C during iodine addition to suppress electrophilic aromatic substitution at unintended positions.
- In Situ Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) every 30 minutes .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate:
- Electrostatic Potential Maps : Identify electron-rich regions (iodine and bromine act as electron-withdrawing groups, directing nucleophiles to meta positions).
- Activation Energies : Compare Suzuki-Miyaura coupling barriers with Pd(PPh₃)₄ vs. XPhos ligands to optimize catalytic systems.
Validate predictions experimentally via Hammett plots to correlate substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
